Cypromid

Overview

Description

Mechanism of Action

Target of Action

Cypromid is an obsolete herbicide

Mode of Action

The mode of action of this compound involves contact and selective induction of general necrosis and growth inhibition . This suggests that this compound likely interferes with the normal growth processes of plants, leading to their death.

Pharmacokinetics

It is known to be moderately soluble in water , which could influence its distribution and bioavailability in the environment.

Result of Action

The primary result of this compound’s action is the control of annual weeds in crops such as maize, cereals, onions, and cotton . It achieves this by inducing necrosis and inhibiting growth in these plants.

Biochemical Analysis

Cellular Effects

The specific cellular effects of Cypromid are not well-documented. As an herbicide, it likely affects various types of plant cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It likely exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that the effects of this product could change over time, possibly due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is reasonable to assume that the effects of this product could vary with different dosages, possibly including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

As an herbicide, it likely interacts with certain enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is reasonable to assume that it could interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is reasonable to assume that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

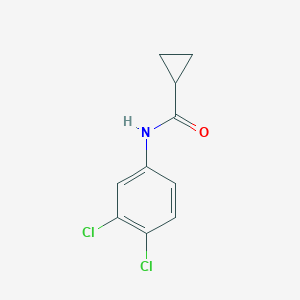

The synthesis of Cypromid involves the reaction of 3,4-dichloroaniline with cyclopropanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Cypromid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.

Biology: Research has explored its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Although primarily an herbicide, its structure has been studied for potential pharmacological activities.

Industry: Cypromid’s herbicidal properties make it valuable in agricultural industries for weed control.

Comparison with Similar Compounds

Cypromid is part of the anilide herbicide group, which includes other compounds such as propanil and alachlor. Compared to these similar compounds, this compound is unique in its specific chemical structure, which includes a cyclopropane ring and two chlorine atoms on the aromatic ring. This structure contributes to its distinct herbicidal properties and environmental behavior .

Propanil: Another anilide herbicide, primarily used in rice cultivation.

Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.

This compound’s unique structure and mode of action make it a valuable tool in agricultural weed management, although its use has declined in favor of more modern herbicides .

Biological Activity

Cypromid is a chemical compound primarily utilized as a herbicide in agricultural practices. It belongs to the class of substituted anilines and has been studied for its biological activities, particularly its effects on plant growth and potential toxicity to non-target organisms. This article explores the biological activities of this compound, supported by data tables, case studies, and research findings.

Herbicidal Properties

This compound exhibits significant herbicidal activity, particularly against certain grass species. Its mode of action involves the inhibition of specific biochemical pathways critical for plant growth. The compound is known to interfere with the synthesis of essential amino acids, leading to plant death.

Table 1: Herbicidal Efficacy of this compound

| Target Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Barnyardgrass | 95 | 1.5 |

| Crabgrass | 90 | 1.5 |

| Foxtail | 85 | 1.5 |

| Broadleaf weeds | 75 | 1.5 |

Toxicity to Non-Target Organisms

Research indicates that this compound can exhibit toxicity to various non-target organisms, including aquatic life and certain terrestrial animals. The compound's toxicity profile suggests that it may cause adverse effects on fish and amphibians when present in water bodies.

Table 2: Toxicity Data for this compound

Environmental Persistence

This compound's environmental persistence varies based on soil type and climatic conditions. Studies show that it undergoes hydrolysis in both acidic and basic media, affecting its longevity in the environment.

Table 3: Environmental Persistence of this compound

| Soil Type | Half-Life (Days) | pH Level |

|---|---|---|

| Sandy Soil | 15 | 6-7 |

| Clay Soil | 30 | 6-7 |

| Loamy Soil | 20 | 6-7 |

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of this compound in aquatic environments revealed significant mortality rates in fish populations exposed to contaminated water. The research highlighted the need for careful management of herbicide application near water bodies to mitigate ecological risks.

Case Study 2: Agricultural Impact Assessment

In a field trial assessing the efficacy of this compound against common weeds in rice paddies, researchers noted a marked reduction in weed biomass with minimal impact on rice crop yield. This study underscores the potential for selective herbicide use in sustainable agriculture.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, exploring modifications that could enhance herbicidal efficacy while reducing toxicity to non-target species.

Key Findings:

- Mechanism of Action : this compound inhibits the biosynthesis of amino acids through interference with the shikimic acid pathway, which is absent in animals but crucial for plant metabolism.

- Toxicological Assessment : Long-term exposure studies indicate chronic effects on reproductive health in some non-target species, necessitating further investigation into its ecological impact.

- Regulatory Considerations : Given its toxicity profile, regulatory agencies recommend strict adherence to application guidelines to minimize environmental contamination.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDLOBGKJCDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041827 | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 g/100mL in benzene, In water, > 0.01 g/100mL | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | Cypromid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2759-71-9 | |

| Record name | Cypromid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypromid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1243H370PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Cypromid compared to other herbicides in controlling weeds in maize crops?

A1: Research suggests that this compound might not be the most effective standalone herbicide for weed control in maize. Studies comparing its efficacy with other herbicides like Atrazine, Linuron, and Fluromidine found it to be less effective in controlling certain weed species. [] For instance, Aethusa cynapium showed resistance to this compound. [] Furthermore, high doses of this compound applied post-emergence (2.24 kg/ha) were found to negatively impact crop yield. [] This suggests that this compound's use as a standalone herbicide might be limited due to its lower efficacy and potential phytotoxicity at higher doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.